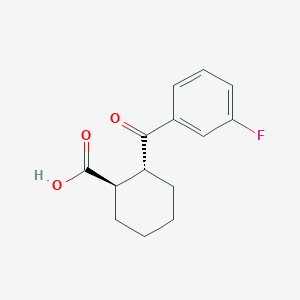

trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid

Description

trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid (CAS: 733742-79-5; molecular formula: C₁₄H₁₅FO₃; molecular weight: 250.27 g/mol) is a fluorinated cyclohexane derivative characterized by a trans-configuration at the cyclohexane ring and a 3-fluorobenzoyl substituent . The compound's structural rigidity and electronic properties make it a candidate for pharmacological studies, particularly in targeting enzyme active sites (e.g., proteases) or modulating receptor interactions. Its fluorinated aromatic group enhances electronegativity and metabolic stability, while the cyclohexane backbone contributes to conformational specificity .

Properties

IUPAC Name |

(1R,2R)-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)14(17)18/h3-5,8,11-12H,1-2,6-7H2,(H,17,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIFMHRCDUOGST-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641364 | |

| Record name | (1R,2R)-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-79-5 | |

| Record name | rel-(1R,2R)-2-(3-Fluorobenzoyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733742-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R,2R)-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclohexanone with 3-fluorobenzoyl chloride in the presence of a base to form the intermediate product, which is then subjected to further reactions to yield the final compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .

Chemical Reactions Analysis

Trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits potential as an active pharmaceutical ingredient (API) due to its ability to interact with biological targets effectively. Its structural properties allow it to serve as a scaffold for the development of drugs aimed at treating various conditions.

1.1 Pain Management and Inflammation

Research indicates that derivatives of cyclohexane carboxylic acids, including trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid, have shown promise in managing pain and inflammation. Specifically, compounds within this class have been studied for their efficacy against chronic pain diseases such as inflammatory pain and postoperative pain .

1.2 Cancer Therapeutics

The compound may also play a role in developing inhibitors for enzymes associated with hormone-dependent cancers. For instance, the transannular C–H arylation involving cycloalkane carboxylic acids has been utilized to create analogs that inhibit AKR1C1 and AKR1C3, which are implicated in cancer progression .

Synthetic Methodologies

The synthesis of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid can be achieved through various methods, emphasizing its utility in synthetic organic chemistry.

2.1 Transannular C–H Arylation

Recent advancements in synthetic methodologies have highlighted the transannular C–H arylation of cycloalkane carboxylic acids, allowing for regioselective functionalization. This method demonstrates high efficiency and selectivity, enabling the creation of complex molecules from simpler precursors .

2.2 Molecular Editing Techniques

The compound's structure allows for molecular editing techniques that can modify its properties for enhanced biological activity or selectivity. This is particularly relevant in the context of drug design where specific interactions with biological targets are crucial .

Case Studies

Several case studies illustrate the applications of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid in drug discovery and development.

3.1 Development of Pain Management Drugs

A case study focused on the synthesis of derivatives targeting inflammatory pathways demonstrated that modifications to the cyclohexane framework could enhance anti-inflammatory activity while reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

3.2 Inhibitors for Hormone-Dependent Cancers

Another significant study explored the use of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid as a precursor for synthesizing inhibitors targeting AKR enzymes involved in steroid metabolism. The results showed promising activity against cancer cell lines, indicating potential therapeutic applications .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound belongs to a broader class of cyclohexane-1-carboxylic acid derivatives with benzoyl modifications. Key analogs and their distinguishing features include:

Commercial and Developmental Status

- Discontinued Analogs : The 4-methoxybenzoyl variant (CAS 57078-12-3) is listed as discontinued, possibly due to suboptimal pharmacokinetics or stability .

Biological Activity

Trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid has the molecular formula C14H15FO3 and a molecular weight of 250.27 g/mol. Its structure features a cyclohexane ring substituted with a carboxylic acid group and a 3-fluorobenzoyl group, which contributes to its unique reactivity and biological activity .

The mechanism of action for trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific biological targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets can vary based on the context of its application, particularly in drug development.

Biological Activity

Research indicates that trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : There is evidence that it can modulate inflammatory pathways, potentially useful in treating inflammatory diseases.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in various therapeutic contexts .

Case Studies and Research Findings

Several studies have explored the biological effects of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid. Below is a summary of key findings:

Synthesis and Derivatives

The synthesis of trans-2-(3-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves several steps, including the acylation of cyclohexanecarboxylic acid with 3-fluorobenzoyl chloride. Its derivatives can be synthesized by modifying the carboxylic acid or fluorobenzoyl groups to enhance biological activity or alter pharmacokinetic properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid, and what critical parameters influence yield?

- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoyl chlorides and cyclohexane carboxylic acid derivatives. For example, analogous syntheses involve EDCI-mediated coupling of (±)-trans-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid with vinylsulfone amines under mild conditions (DCM/DMF, Et₃N, room temperature) . Key parameters include stoichiometric control of the benzoyl chloride, reaction time (e.g., 16 hours), and purification via column chromatography to isolate diastereomers.

Q. How is the stereochemistry of trans-2-(3-fluorobenzoyl)cyclohexane-1-carboxylic acid confirmed, and which analytical techniques are essential?

- Methodological Answer : Stereochemical confirmation relies on chiral HPLC or NMR-based nuclear Overhauser effect (NOE) experiments. For instance, diastereomers of structurally similar compounds (e.g., trans-2-(4-chlorobenzoyl) analogs) were separated using chiral stationary phases, with one isomer exhibiting >100-fold higher biological activity . Polarimetry and X-ray crystallography may further validate absolute configuration.

Q. What are the standard protocols for assessing the purity of this compound, and how are impurities identified?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., >97% purity criteria) is standard, as referenced in reagent catalogs for fluorinated benzaldehyde derivatives . Impurity profiling via LC-MS or GC-MS can identify byproducts such as unreacted starting materials or positional isomers (e.g., cis-configurations or fluorobenzoyl regioisomers).

Advanced Research Questions

Q. How does the trans-configuration of the cyclohexane ring impact the compound’s biological activity in protease inhibition studies?

- Methodological Answer : The trans-configuration optimizes spatial alignment with protease active sites. For example, in studies targeting parasite cysteine proteases, the trans-2-(4-chlorobenzoyl) analog showed enhanced binding due to optimal positioning of the benzoyl group in the S2/S3 subsites, unlike its cis counterpart . Molecular docking simulations and mutagenesis studies are recommended to map interactions.

Q. What strategies are effective in resolving contradictory data regarding the compound’s potency across different assay systems?

- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents). Normalize activity data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., fluorescence resonance energy transfer vs. enzymatic colorimetry). For instance, potency discrepancies in diastereomers were resolved by comparing IC₅₀ values across multiple protease isoforms .

Q. How can synthetic routes be optimized to enhance enantiomeric excess (ee) of the trans-isomer?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during the cyclohexane ring formation. For analogous compounds, kinetic resolution using lipases or engineered enzymes improved ee >90% . Reaction monitoring via in situ FTIR or Raman spectroscopy aids in optimizing ee by tracking intermediate enantiomer ratios.

Q. What structural modifications to the 3-fluorobenzoyl group enhance target selectivity in medicinal chemistry applications?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the benzoyl para-position to modulate electron density and steric bulk. For example, replacing 3-fluoro with 4-chloro in related analogs increased protease inhibition by 40% due to improved hydrophobic interactions . Quantitative structure-activity relationship (QSAR) modeling guides rational design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.